molecular formula C7H7Cl2N3 B3119098 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 24638-21-9

2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Katalognummer: B3119098
CAS-Nummer: 24638-21-9
Molekulargewicht: 204.05 g/mol
InChI-Schlüssel: BZNLNCVIKIKSRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride ( 24638-21-9) is a versatile chemical building block of high interest in pharmaceutical research and drug discovery. Its core structure is based on the imidazo[4,5-b]pyridine scaffold, which is known for its structural resemblance to purines and its presence in a wide range of biologically active molecules . This specific compound serves as a crucial synthetic intermediate, with the reactive chloromethyl group enabling further structural elaboration to create novel target molecules for biological evaluation. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, with documented activities spanning multiple therapeutic areas. Research highlights its significant potential in developing antitumor agents, with derivatives acting as inhibitors of various kinases such as Aurora A kinase, JAK-1, and TBK1/IKK-ɛ, which are relevant in numerous cancer types . Furthermore, this scaffold is found in compounds investigated as tubulin polymerization inhibitors, a key mechanism for anticancer agents that disrupt microtubule function . Beyond oncology, the imidazopyridine structural class has also been explored for antimicrobial, antiviral, and anti-inflammatory applications, underscoring its broad utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human consumption.

Eigenschaften

IUPAC Name

2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;/h1-3H,4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNLNCVIKIKSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-21-9
Record name 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride typically involves the reaction of 2-chloromethylpyridine with imidazole derivatives. One common method involves the use of 2-chloromethylpyridine hydrochloride as a starting material, which is then reacted with imidazole in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve solvents like methanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation reactions can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • Molecular Formula : C₇H₇Cl₂N₃ (consistent across )
  • Molecular Weight : 204.06 g/mol ()
  • CAS Registry Number : 24638-21-9 ()
  • Synonyms: Includes 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride () and variations in German/French nomenclature ().

Structural Features :

  • Core Structure : Imidazo[4,5-b]pyridine fused heterocycle with a chloromethyl (-CH₂Cl) substituent at position 2 (: SMILES C1=CC2=C(N=C1)N=C(N2)CCl).
  • Hydrochloride Salt : Enhances aqueous solubility, critical for research applications ().

Physicochemical Properties :

  • Purity : ≥90% () to >98% ().
  • Storage : Requires inert atmosphere at 2–8°C (); solutions stored at -80°C (6-month stability) or -20°C (1-month stability) ().
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine HCl (24638-21-9) C₇H₇Cl₂N₃ -CH₂Cl at position 2 204.06 High reactivity due to -CH₂Cl; used in covalent inhibitor synthesis
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (1044770-63-9) C₈H₈ClN₃ -Cl (position 5), -CH₃ (positions 2,3) 181.62 Higher lipophilicity (XLogP3=2.1); potential CNS drug candidate
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (30458-68-5) C₇H₆ClN₃ -Cl (position 2), -CH₃ (position 3) 167.6 Lower steric bulk; intermediate in antiviral agents
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine (1044770-70-8) C₁₀H₁₂ClN₃ -Cl (position 5), -CH₃ (position 2), -C₃H₇ (position 3) 209.68 Enhanced steric hindrance; explored in kinase selectivity studies
2-Chloro-1H-imidazo[4,5-b]pyridine HCl (104685-82-7) C₆H₅Cl₂N₃ -Cl (position 2) 190.03 Lacks alkylation capacity; used in non-covalent binding assays
Key Differences and Implications:

Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it valuable for covalent drug design (e.g., irreversible kinase inhibitors) . Chloro-substituted analogs (e.g., CAS 104685-82-7) lack this reactivity, limiting their utility to non-covalent interactions .

Lipophilicity and Solubility :

  • Dimethyl/isopropyl derivatives (e.g., CAS 1044770-63-9, 1044770-70-8) exhibit higher XLogP3 values (>2), suggesting better membrane permeability but lower aqueous solubility .
  • The hydrochloride salt in the target compound improves solubility, advantageous for in vitro assays .

Biological Activity: Chloromethyl derivatives are implicated in glycogen synthase kinase-3 (GSK-3) inhibition (), where the -CH₂Cl group may form covalent bonds with cysteine residues.

Safety Profile :

  • The target compound carries hazards (H302, H315, H318, H335) due to its reactive chloromethyl group .
  • Less reactive analogs (e.g., dimethyl derivatives) have milder toxicity profiles, making them preferable for prolonged studies .

Biologische Aktivität

2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the imidazo[4,5-b]pyridine class, characterized by a bicyclic structure that includes both imidazole and pyridine rings. The presence of the chloromethyl group enhances its reactivity and biological activity.

Antitumor Activity

Research has identified 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine derivatives as potent inhibitors of various kinases, particularly Aurora kinases and FLT3, which are implicated in several cancers, including acute myeloid leukemia (AML). A study showed that specific derivatives exhibited low nanomolar inhibition against FLT3 (Kd = 6.2 nM) and Aurora-A (Kd = 7.5 nM) kinases . These findings suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance anticancer potency.

CompoundTarget KinaseKd (nM)
27eFLT36.2
27eAurora-A7.5

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies showed effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazo[4,5-b]pyridine exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against strains like Escherichia coli and Staphylococcus aureus .

Antiulcer Activity

In pharmacological studies focusing on gastric acid secretion, compounds derived from imidazo[4,5-b]pyridine have been shown to reduce gastric acid output significantly. In experiments with male Wistar rats, administration of these compounds resulted in a notable decrease in total acidity of gastric juice, indicating potential for treating gastric ulcers .

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in substituents on the imidazo[4,5-b]pyridine ring significantly influence biological activity. For example:

  • Chloromethyl group : Enhances reactivity and potential for kinase inhibition.
  • Substituents at position 2 and 3 : Alter the lipophilicity and steric properties, affecting binding affinity to target proteins.

Case Studies

  • Aurora Kinase Inhibition : A detailed investigation into the inhibition profiles of various imidazo[4,5-b]pyridine derivatives revealed that specific modifications led to enhanced selectivity towards Aurora kinases while minimizing off-target effects. This was demonstrated through in vitro assays measuring cell proliferation and kinase activity inhibition .
  • Antibacterial Efficacy : A series of synthesized derivatives were tested against multiple bacterial strains using the agar-well diffusion method. Results indicated that certain substitutions improved antibacterial potency significantly compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with chloromethylating agents. For example, a two-step procedure may include:

Precursor Preparation : Reacting 3-aminopyridine derivatives with chloroacetaldehyde under acidic conditions to form the imidazo[4,5-b]pyridine core.

Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution using chloromethyl chloride or related reagents.
Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the chloromethyl group .
  • Monitor reaction progress with HPLC or TLC to avoid over-chlorination.
  • Purify via recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyridine protons), chloromethyl (-CH2Cl) as a singlet (~δ 4.5–5.0 ppm), and NH protons (broad, δ ~12–13 ppm) .
  • ¹³C NMR : Confirm the chloromethyl carbon at ~δ 40–45 ppm and aromatic carbons (δ 120–150 ppm) .
  • X-ray Crystallography : Resolve the fused imidazo-pyridine ring system and confirm bond angles/distances (e.g., C-Cl bond length ~1.76 Å) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 190.03 for C6H6ClN3) .

Advanced Research Questions

Q. How do computational models (e.g., AM1) predict the electronic effects of the chloromethyl group on the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • AM1 Quantum Mechanical Modeling : Use the Austin Model 1 (AM1) to calculate electron density maps, HOMO-LUMO gaps, and partial charges. The chloromethyl group’s electron-withdrawing nature reduces electron density on the imidazole ring, enhancing electrophilic reactivity at the pyridine nitrogen .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding (Cl as a weak acceptor) and hydrophobic interactions with the chloromethyl moiety .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., IC50 determinations) across multiple concentrations (1 nM–100 µM) to account for potency variability.
  • Control Experiments : Verify target specificity using knockout cell lines or competitive inhibitors.
  • Meta-Analysis : Compare structural analogs (e.g., 2-methyl vs. 2-chloro derivatives) to isolate the chloromethyl group’s contribution to activity .

Q. How can researchers troubleshoot low yields during the cyclization step of synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Solvent Effects : Switch from polar aprotic (DMF) to protic solvents (EtOH) to stabilize intermediates.
  • Temperature Optimization : Use microwave-assisted synthesis (80–120°C, 30 min) to enhance reaction efficiency .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The hydrochloride salt enhances solubility but may hydrolyze in basic conditions, releasing free base .
  • Light/Temperature Stability : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.